1,7-Dimethylphenanthrene 1,7-Dimethylphenanthrene
Brand Name: Vulcanchem
CAS No.: 483-87-4
VCID: VC20879926
InChI: InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
SMILES: CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

1,7-Dimethylphenanthrene

CAS No.: 483-87-4

Cat. No.: VC20879926

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dimethylphenanthrene - 483-87-4

Specification

CAS No. 483-87-4
Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 1,7-dimethylphenanthrene
Standard InChI InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
Standard InChI Key NZCMUISOTIPJAM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C
Canonical SMILES CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C

Introduction

1,7-Dimethylphenanthrene, also known as Phenanthrene, 1,7-dimethyl-, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 and a molecular weight of 206.28 g/mol . It is commonly referred to by its CAS number: 483-87-4 . This compound belongs to the phenanthrene family and is characterized by two methyl groups attached at positions 1 and 7 of the phenanthrene ring.

Synthesis and Applications

While specific synthesis methods are not detailed here due to complexity and variability depending on starting materials, alkylation reactions are common pathways used in synthesizing alkylated PAHs like 1,7-Dimethylphenanthrene.

Applications might include research into environmental persistence or biological effects due to its presence among other PAHs in combustion products or natural sources.

Environmental Impact

PAHs such as 1,7-Dimethylphenanthrene can be found in environmental samples resulting from combustion processes or natural oil seeps . Their biodegradation varies based on structural features; some studies indicate that certain alkylated phenanthrenes may be more susceptible to degradation than others .

In high-elevation lakes sensitive to acidic deposition (e.g., those studied within national parks), monitoring these compounds could provide insights into pollution impacts over time .

Biological Effects

Research has shown that alkylated phenanthrenes can exhibit developmental toxicity in aquatic organisms like fish embryos . While specific data on 1,7-Dimethylphenan-thre-ne's toxicity might be limited, it likely shares similar risks associated with other PAH exposures.

Table: Comparison with Other Alkyl Phenan-threnes

Given the lack of direct data on biological effects specifically attributed to 'this compound', we can infer potential risks based on related studies:

CompoundKnown Effects/Properties
- Phen-anth-rene- Parent compound without alkylation
- Known carcinogen [general knowledge]
- Alk-y-l Ph-en-anth-ren-es- Generally toxic
- Developmental defects observed [e.g., eye deformities] [Ref.: Studies involving related compounds]

This table highlights general trends rather than specific findings about 'this particular substance' since detailed toxicological data may not be readily available.

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